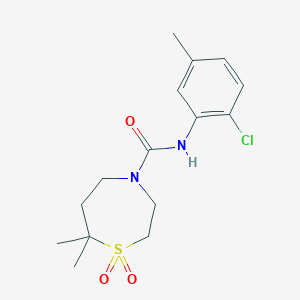
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel found in the epithelial cells of various organs, including the lungs, pancreas, and intestines. Mutations in the CFTR gene result in cystic fibrosis, a genetic disease characterized by thick, sticky mucus that clogs the airways and other organs. CFTRinh-172 has been studied for its potential therapeutic use in cystic fibrosis and other diseases.
作用機序
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the CFTR channel from opening, thereby reducing the flow of chloride ions across the cell membrane. In cystic fibrosis, the mutated CFTR protein is often misfolded and degraded before it can reach the cell membrane. N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can stabilize the mutant protein and allow it to reach the cell membrane, where it can be inhibited by the drug.
Biochemical and Physiological Effects
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting CFTR activity, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can also reduce inflammation and oxidative stress in the lungs. It has also been shown to improve the function of other ion channels, such as the epithelial sodium channel (ENaC), which is often overactive in cystic fibrosis.
実験室実験の利点と制限
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It can also be used in combination with other drugs to test their efficacy in treating cystic fibrosis and other diseases. However, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has some limitations, including its specificity for CFTR and potential off-target effects on other ion channels.
将来の方向性
There are several future directions for research on N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide. One area of focus is the development of more potent and selective CFTR inhibitors. Another area of interest is the use of N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide in combination with other drugs, such as correctors and potentiators, to improve the efficacy of cystic fibrosis therapies. Additionally, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide may have potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
合成法
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method has been described in several scientific publications, including a 2003 paper by Robert Bridges and colleagues in the Journal of Medicinal Chemistry. The method involves the reaction of 3-chloro-5-fluoroaniline with 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane to form a key intermediate, which is then reacted with thionyl chloride and 2-amino-2-methyl-1-propanol to form the final product.
科学的研究の応用
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has been studied extensively for its potential therapeutic use in cystic fibrosis and other diseases. In vitro studies have shown that N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can inhibit the activity of mutant CFTR proteins, including the most common mutation, ΔF508. In vivo studies using animal models of cystic fibrosis have also shown promising results, with N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide improving lung function and reducing inflammation.
特性
IUPAC Name |
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c1-14(2)3-4-18(5-6-22(14,20)21)13(19)17-12-8-10(15)7-11(16)9-12/h7-9H,3-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLKDBDXPUJMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1(=O)=O)C(=O)NC2=CC(=CC(=C2)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)

![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)



![7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7680045.png)
![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)
![2-[2-(3,4-Difluorophenyl)ethyl]pyridazin-3-one](/img/structure/B7680058.png)
